molecular formula C51H51N13O12S6 B1679978 Nosiheptide CAS No. 56377-79-8

Nosiheptide

Cat. No. B1679978
CAS RN: 56377-79-8
M. Wt: 1222.4 g/mol
InChI Key: OQAOHXRUMXWDLQ-ATVZKCIHSA-N
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Description

Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus . It is classified as an e-series thiopeptide characterized by a nitrogen-containing, 6-membered heterocycle central to multiple azoles and dehydroamino acids along with a macrocyclic core . Nosiheptide has potent activity against various bacterial pathogens, primarily gram-positive, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .


Synthesis Analysis

The formation of the indolic acid (IA) moiety in Nosiheptide relies primarily on NosL, a radical S-adenosylmethionine (SAM) protein that catalyzes a complex rearrangement of the carbon side chain of L-tryptophan, leading to the generation of 3-methyl-2-indolic acid (MIA) . A mutational biosynthesis strategy has been established for the structural expansion of the side-ring system of Nosiheptide .


Molecular Structure Analysis

Nosiheptide consists of 5 thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle, which includes a modified amino acid (from tryptophan) external to the initial peptide translated from the gene encoding it .


Chemical Reactions Analysis

NocV, a cytochrome P450 protein found to be unique in the biosynthetic pathway of Nosiheptide, is responsible for the establishment of the intramolecular ether linkage through two oxidation steps . This cytochrome P450 protein appears to act in tandem on two positions in NOS1260 by selectively hydroxylating Glu6 and then oxidatively coupling the indolic moiety .


Physical And Chemical Properties Analysis

Nosiheptide has a molecular weight of 1222.34 g·mol−1 and is a solid at room temperature . It is soluble in DMSO at 125 mg/mL (ultrasonic) .

Scientific Research Applications

Biosynthesis and Structural Insights

  • Biosynthesis Process and Unique Characteristics : Nosiheptide (NOS) is a thiopeptide antibiotic that exhibits potent activity against various bacterial pathogens. The unique biosynthesis of NOS involves a ribosomally synthesized precursor peptide undergoing posttranslational modifications. This process leads to the formation of its characteristic macrocyclic core and unique indole side ring system, differentiating it from other thiopeptides (Yu et al., 2009).

  • Understanding Thiopeptide Framework Formation : The discovery of the ribosomal origin of thiopeptides like NOS revealed that their structural complexity arises from post-translational modifications of precursor peptides. This understanding has not been fully replicated in vitro, partly due to the complex biosynthetic pathways of these thiopeptides (Wang, Zhou, & Liu, 2013).

Industrial and Biotechnological Applications

  • High-Yield Production Techniques : Research has focused on high-yield production of NOS through methods like genome shuffling and ribosome engineering in Streptomyces actuosus, demonstrating significant increases in nosiheptide production (Wang et al., 2014).

  • Feed Additive in Livestock : NOS has been studied for its potential as a safe and effective feed additive in livestock and poultry, showing favorable effects on growth and conversion index (Bing, 2010).

Advanced Research and Potential Applications

  • Drug Delivery Systems : Studies have explored the use of recombinant high-density lipoprotein complexes for targeting NOS to liver cells, enhancing its anti-hepatitis B virus activity in cell culture. This indicates the potential for developing efficient drug delivery systems utilizing NOS (Feng et al., 2008).

  • Fermentation Process Optimization : Research into nosiheptide fermentation has led to the development of dynamic optimization models for fed-batch fermentation processes. This aims at maximizing nosiheptide production while minimizing inhibitory effects, showcasing the potential for improved industrial-scale production (Rodman, Diab, & Gerogiorgis, 2020).

Safety And Hazards

When handling Nosiheptide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21Z)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAOHXRUMXWDLQ-FPQMYIDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H43N13O12S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nosiheptide

CAS RN

56377-79-8
Record name Nosiheptide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307240
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nosiheptide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
S Wang, S Zhou, W Liu - Current Opinion in Chemical Biology, 2013 - Elsevier
… Nosiheptide biosynthesis is a model system for appreciating the nature's strategy. Nosiheptide is … Utilizing nosiheptide biosynthesis as a model system, we herein consider how nature …
Number of citations: 50 www.sciencedirect.com
NM Haste, W Thienphrapa, DN Tran… - The Journal of …, 2012 - nature.com
… Historically, nosiheptide has been used as a … of nosiheptide activity against contemporary drug-resistant strains such as MRSA has been undertaken. Here, we investigate nosiheptide …
Number of citations: 80 www.nature.com
JY Lu, HD Arndt - The Journal of Organic Chemistry, 2007 - ACS Publications
… Within a program that is directed toward a total synthesis of nosiheptide, we give here an account on a general, flexible method to generate 3-hydroxypyridines with diverse substitution …
Number of citations: 81 pubs.acs.org
ED Badding, TL Grove, LK Gadsby… - Journal of the …, 2017 - ACS Publications
… Our interest in nosiheptide biosynthesis stems from the predicted activity of NosN, which has been suggested to methylate C4 of an MIA moiety during nosiheptide biosynthesis. NosN is …
Number of citations: 32 pubs.acs.org
X Yu, R Zhu, Z Geng, Y Kong, F Wang… - Microbiology …, 2022 - Am Soc Microbiol
Multidrug-resistant tuberculosis (MDR-TB) is often associated with poor clinical outcomes. In this study, we evaluated the potential of nosiheptide (NOS) as a new drug candidate for …
Number of citations: 6 journals.asm.org
B Wang, JW LaMattina, ED Badding, LK Gadsby… - Methods in …, 2018 - Elsevier
Thiopeptide natural products have gained interest recently for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antimalarial activities. Due to …
Number of citations: 7 www.sciencedirect.com
GL Cromwell, TS Stahly, VC Speer… - Journal of animal …, 1984 - academic.oup.com
… 0, 5.5, 11 or 22 ppm nosiheptide. Initial and final weights averaged 11 … nosiheptide. Breakpoint analysis indicated that gain pla-teaued at 6.8 ppm and feed/gain at 5.5 ppm of nosiheptide…
Number of citations: 26 academic.oup.com
C Pascard, A Ducruix, J Lunel… - Journal of the American …, 1977 - ACS Publications
… Formula of nosiheptide with the atomic numbering used in this study: macrocyclic ring is first labeled, followed by the indolic part and the upper extended chain. N and O atoms are …
Number of citations: 142 pubs.acs.org
Y Yu, L Duan, Q Zhang, R Liao, Y Ding… - ACS chemical …, 2009 - ACS Publications
Nosiheptide (NOS), belonging to the e series of thiopeptide antibiotics that exhibit potent activity against various bacterial pathogens, bears a unique indole side ring system and …
Number of citations: 183 pubs.acs.org
B Wang, JW LaMattina, SL Marshall… - Journal of the American …, 2019 - ACS Publications
Nosiheptide is a ribosomally synthesized and post-translationally modified thiopeptide natural product that possesses antibacterial, anticancer, and immunosuppressive properties. It …
Number of citations: 25 pubs.acs.org

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